S-三苯甲基-D-半胱氨酸

描述

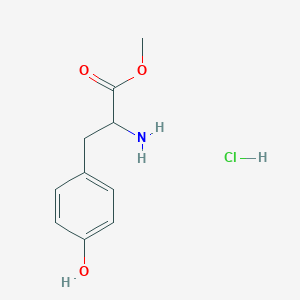

S-Trityl-D-Cysteine is used in medicine as an intermediate . It inhibits the human mitotic kinesin Eg5 . It is sparingly soluble in water .

Molecular Structure Analysis

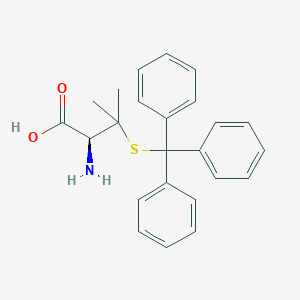

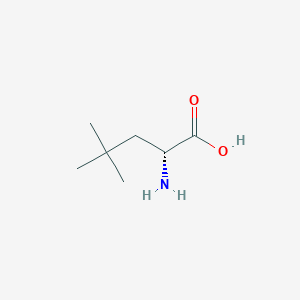

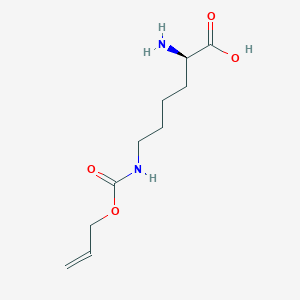

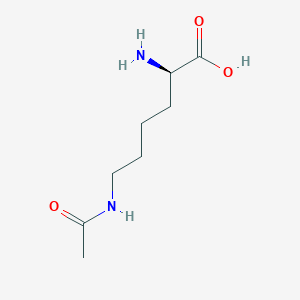

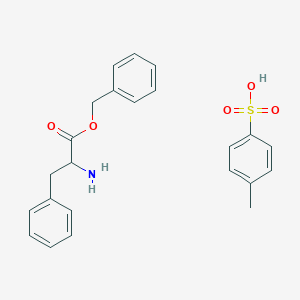

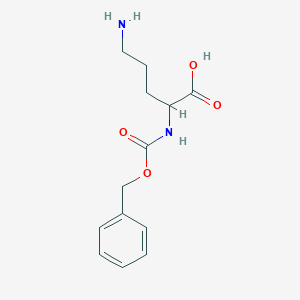

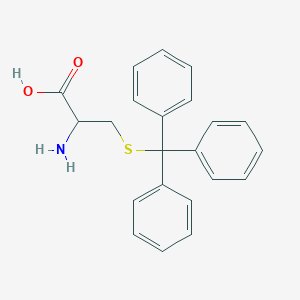

The molecular structure of S-Trityl-D-Cysteine is represented by the molecular formula C22H21NO2S . More detailed structural analysis is not available in the retrieved papers.Chemical Reactions Analysis

S-Trityl-D-Cysteine is involved in the protection and subsequent deprotection of the cysteine thiol group, which is crucial in peptide and protein chemistry . It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .Physical And Chemical Properties Analysis

S-Trityl-D-Cysteine is sparingly soluble in water . More detailed physical and chemical properties are not available in the retrieved papers.科学研究应用

-

Peptide and Protein Science

- S-Trityl-D-Cysteine (STDC) is used as a protecting group in peptide and protein science . Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry .

- The methods involve increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine. These strategies facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

- The outcomes of these methods have led to the development of complex peptides and proteins, contributing significantly to the field of peptide and protein science .

-

Anticancer Research

- STDC is known for its anticancer activity due to its potent inhibitory effect on human mitotic kinesin Eg5 .

- The application involves the use of STDC as an inhibitor of Eg5, a protein involved in cell division. STDC binds to the Eg5 pocket, inhibiting its function .

- The results show that STDC has a significant anticancer activity, making it a potential candidate for cancer treatment .

-

Chiral Selector for Amino Acids

- STDC has been used as a chiral selector in ligand-exchange chromatography for the separation of enantiomers of amino acids.

- The method involves the use of STDC in a chromatography setup to separate different forms of amino acids.

- The outcome is the successful separation of amino acid enantiomers, which is crucial in various fields such as drug development and biochemistry.

-

Modulation of Biological Processes

- STDC participates in the modulation of multiple biological processes including cell cycle control, genomic integrity, microtubule dynamics, cell differentiation, DNA repair, autophagy, and pathological processes such as tumorigenesis, neurodegeneration, survival, and drug resistance of cancer cells .

- The application involves the use of STDC in various biological and pathological processes. Its role in these processes is still under investigation .

- The outcomes of these studies could lead to a better understanding of these processes and potentially contribute to the development of new therapeutic strategies .

-

Synthesis of Substituted Ferrocenoyl Peptide Conjugates

- STDC is used as a metal-binding agent to synthesize substituted ferrocenoyl peptide conjugates using HBTU peptide coupling reagent for the cation-sensing applications solution via peptide-metal interactions .

- The method involves the use of STDC in a peptide coupling reaction to synthesize substituted ferrocenoyl peptide conjugates .

- The outcome is the successful synthesis of these conjugates, which have potential applications in cation sensing .

- Development of New Methodologies for Site-Selective Protein Modification

- STDC is used in the development of new methodologies for site-selective protein modification .

- The method involves the use of STDC in a variety of chemical reactions to selectively modify proteins .

- The outcome is the successful development of new methodologies that can be used for the site-selective modification of proteins. This has significant implications for the field of protein science .

安全和危害

Safety measures for handling S-Trityl-D-Cysteine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

IUPAC Name |

(2S)-2-amino-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMYFMLKORXJPO-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

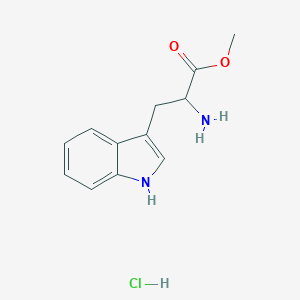

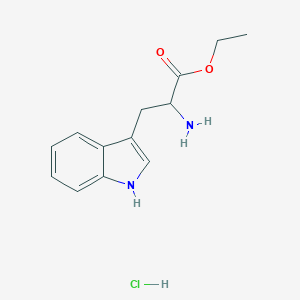

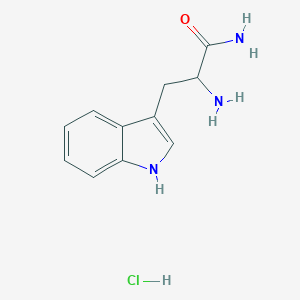

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Trityl-D-Cysteine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。